molecular formula C17H24O5 B1227365 2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester

2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester

Cat. No. B1227365
M. Wt: 308.4 g/mol
InChI Key: QYQSGVKXTNXPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-ethylphenoxy)ethyl]propanedioic acid diethyl ester is an aromatic ether.

Scientific Research Applications

Applications in Chemical Synthesis

One study discussed the synthesis of various complex esters using di-carboxylic acids and 2-ethyl 1-hexanol with indigenous ion-exchange resin catalysts. The resulting esters, suitable as automotive gear lubricants, showcased compatibility with extreme pressure additives and biodegradability (Nagendramma & Kaul, 2008).

Another research focused on synthesizing a benzoate plasticizer for polyvinyl chloride from 2-ethylhexanol by-product, demonstrating the substance's good compatibility and plasticizing properties (Maydanova et al., 2020).

Applications in Polymer Science

Research on hyperbranched aliphatic poly(amide ester) revealed insights into its synthesis, thermal properties, and application in ultraviolet-cured films, indicating relative thermal stability and potential industrial applications (Lin et al., 2001).

Applications in Analytical Chemistry

Studies in analytical chemistry have analyzed compounds like 2-acetyl-hexanoic acid ethyl ester, revealing insights into its constituents and applications in various fields including anesthetics and spices (Ming, 2007).

Applications in Pharmacology

The compound 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, structurally related to 2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester, exhibited potential as a chemopreventive agent against various types of cancer, highlighting its pharmacological significance (Curini et al., 2006).

properties

Product Name

2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

diethyl 2-[2-(3-ethylphenoxy)ethyl]propanedioate

InChI

InChI=1S/C17H24O5/c1-4-13-8-7-9-14(12-13)22-11-10-15(16(18)20-5-2)17(19)21-6-3/h7-9,12,15H,4-6,10-11H2,1-3H3

InChI Key

QYQSGVKXTNXPCQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)OCCC(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCC1=CC(=CC=C1)OCCC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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